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Compound of Interest

Compound Name:
N-(4-aminophenyl)-2,2-

dimethylpropanamide

Cat. No.: B034827 Get Quote

Technical Guide: N-(4-aminophenyl)-2,2-
dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

characteristics of N-(4-aminophenyl)-2,2-dimethylpropanamide, a molecule of interest in

chemical and pharmaceutical research. Due to the limited availability of published experimental

data, this guide also outlines established synthetic protocols for analogous compounds,

providing a foundational framework for its preparation and characterization.

Core Molecular Identifiers
Identifier Value

IUPAC Name N-(4-aminophenyl)-2,2-dimethylpropanamide

CAS Number 104478-93-5[1]

Molecular Formula C₁₁H₁₆N₂O

Molecular Weight 192.26 g/mol

Physicochemical Properties
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Detailed experimental data on the physicochemical properties of N-(4-aminophenyl)-2,2-
dimethylpropanamide are not widely available in the public domain. The following table

presents computed property predictions, which can serve as estimates for experimental design.

Property Predicted Value Notes

Melting Point Data not available
Expected to be a solid at room

temperature.

Boiling Point Data not available

Solubility Data not available

Likely soluble in organic

solvents like methanol,

ethanol, DMSO, and DMF.

Solubility in water is expected

to be limited.

pKa Data not available
The aniline amine group would

be the primary basic site.

LogP Data not available

Synthesis Protocols
A definitive, peer-reviewed synthesis protocol for N-(4-aminophenyl)-2,2-
dimethylpropanamide is not readily available. However, based on standard organic chemistry

principles and published methods for analogous N-aryl amides, a reliable synthetic route can

be proposed. The most common approach involves a two-step process: the acylation of a

protected para-substituted aniline followed by deprotection or reduction.

Method 1: Acylation of p-Nitroaniline and Subsequent
Reduction
This is a widely used method for the synthesis of N-acyl-p-phenylenediamines.

Step 1: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide

In this step, p-nitroaniline is acylated using pivaloyl chloride (2,2-dimethylpropanoyl chloride).
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Reaction: p-Nitroaniline + Pivaloyl Chloride → N-(4-nitrophenyl)-2,2-dimethylpropanamide +

HCl

Experimental Protocol (General):

Dissolve p-nitroaniline in a suitable anhydrous solvent such as dichloromethane (DCM),

tetrahydrofuran (THF), or pyridine at room temperature.

Add a base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

Slowly add pivaloyl chloride to the reaction mixture, typically at 0 °C to control the

exothermic reaction.

Allow the reaction to warm to room temperature and stir until completion, which can be

monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is typically washed with water and brine, dried over

an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced

pressure.

The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

The nitro group of N-(4-nitrophenyl)-2,2-dimethylpropanamide is reduced to an amine to yield

the final product.

Reaction: N-(4-nitrophenyl)-2,2-dimethylpropanamide + Reducing Agent → N-(4-
aminophenyl)-2,2-dimethylpropanamide

Experimental Protocol (General):

Catalytic Hydrogenation: This is a clean and efficient method.

Dissolve the nitro compound in a suitable solvent like ethanol, methanol, or ethyl

acetate.

Add a catalyst, typically 10% Palladium on carbon (Pd/C).
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The reaction is carried out under a hydrogen atmosphere (using a balloon or a Parr

hydrogenator) until the starting material is consumed (monitored by TLC).

Filter the reaction mixture through Celite to remove the catalyst.

Evaporate the solvent to obtain the product.

Metal/Acid Reduction: A classic method for nitro group reduction.

Suspend the nitro compound in a solvent such as ethanol or water.

Add a metal, such as iron powder, tin, or zinc, followed by an acid like acetic acid or

hydrochloric acid.

Heat the reaction mixture, often to reflux, until the reaction is complete.

After cooling, the mixture is typically basified to precipitate the metal hydroxides and the

product is extracted with an organic solvent.

The organic layer is then dried and concentrated to yield the product.

Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization

processes.
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Caption: General synthetic workflow for N-(4-aminophenyl)-2,2-dimethylpropanamide.
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Caption: Standard characterization workflow for the synthesized compound.

Spectroscopic Data (Predicted)
While experimental spectra are not available, the expected spectral characteristics can be

predicted based on the molecular structure.

¹H NMR:

A singlet integrating to 9 protons for the tert-butyl group.

Two doublets in the aromatic region, each integrating to 2 protons, corresponding to the

para-substituted benzene ring.

A broad singlet for the NH₂ protons.

A singlet for the amide NH proton.

¹³C NMR:

A quaternary carbon for the tert-butyl group.

A signal for the methyl carbons of the tert-butyl group.

Four signals for the aromatic carbons.
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A signal for the carbonyl carbon of the amide.

IR Spectroscopy:

N-H stretching vibrations for the primary amine and the secondary amide.

C=O stretching vibration for the amide carbonyl group.

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry:

The molecular ion peak (M⁺) would be expected at m/z = 192.26.

Biological Activity and Signaling Pathways
Currently, there is no published research detailing the specific biological activities or the

involvement of N-(4-aminophenyl)-2,2-dimethylpropanamide in any signaling pathways.

Researchers are encouraged to perform biological screening to explore its potential therapeutic

applications.

Conclusion
N-(4-aminophenyl)-2,2-dimethylpropanamide is a compound with potential for further

investigation in medicinal chemistry and materials science. This guide provides a foundational

understanding of its synthesis and predicted characteristics. It is imperative that future work

focuses on the experimental validation of these properties and the exploration of its biological

profile. The detailed protocols and workflows presented herein are intended to facilitate such

research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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